molecular formula C15H17F2NO2 B15299680 1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine

1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine

Cat. No.: B15299680
M. Wt: 281.30 g/mol
InChI Key: AEQYGNQTBNRLJM-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a benzoyl group and a difluorooxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine typically involves the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide . The difluorooxetane moiety can be introduced through nucleophilic substitution reactions involving appropriate fluorinated reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorinated reagents for introducing the difluorooxetane moiety.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine involves its interaction with specific molecular targets. The difluorooxetane moiety can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects on their activity . This interaction can disrupt normal cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine is unique due to the presence of the difluorooxetane moiety, which can significantly alter its chemical and biological properties compared to similar compounds. This moiety can enhance the compound’s stability, binding affinity, and overall reactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C15H17F2NO2

Molecular Weight

281.30 g/mol

IUPAC Name

[4-(3,3-difluorooxetan-2-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C15H17F2NO2/c16-15(17)10-20-13(15)11-6-8-18(9-7-11)14(19)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2

InChI Key

AEQYGNQTBNRLJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2C(CO2)(F)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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